2-Fluoro-4-iodo-3-methylbenzonitrile CAS 2384905-43-3 physical properties
2-Fluoro-4-iodo-3-methylbenzonitrile CAS 2384905-43-3 physical properties
Technical Whitepaper: The Synthetic Architecture of 2-Fluoro-4-iodo-3-methylbenzonitrile
Executive Summary
2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) is a highly functionalized, poly-substituted aromatic compound that serves as a critical electrophilic building block in modern drug discovery and material science[1]. Characterized by its orthogonal reactivity profile, this molecule allows for precise, site-selective transformations. This guide provides an in-depth technical analysis of its physicochemical properties, structural thermodynamics, and field-proven methodologies for its application in palladium-catalyzed cross-coupling reactions.
Structural Thermodynamics and Physicochemical Profile
The molecular scaffold of 2-Fluoro-4-iodo-3-methylbenzonitrile is defined by a dense arrangement of functional groups around a central benzene ring[2]. The presence of a nitrile group (−C≡N) at C1 and a fluorine atom at C2 exerts a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic configuration, combined with the highly polarizable iodine atom at C4, dictates the molecule's physical state and reactivity[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Registry Number | 2384905-43-3 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C8H5FIN | Defines the exact atomic composition[2]. |
| Molecular Weight | 261.03 g/mol | High mass driven by the heavy iodine substituent[2]. |
| Appearance | Off-white to brown powder | Coloration often results from trace free iodine release over time[1]. |
| Density | 2.008 g/cm³ | Exceptionally dense due to the halogenated structure[1]. |
| Boiling Point | ~259°C | High boiling point necessitates high-temperature distillation if purified via vacuum[1]. |
| Flash Point | 113°C | Indicates moderate thermal stability; requires standard fire safety protocols[1]. |
| Vapor Pressure | 0.0114 mmHg (at 25°C) | Low volatility minimizes inhalation risks under ambient conditions[1]. |
| Water Solubility | Insoluble | Necessitates the use of organic solvents (e.g., DMF, DMSO, Toluene) for reactions[1]. |
Mechanistic Reactivity: The Electrophilic Advantage
In the realm of synthetic organic chemistry, the true value of 2-Fluoro-4-iodo-3-methylbenzonitrile lies in its orthogonal chemoselectivity. While the molecule presents multiple potential reaction sites, the bond dissociation energies (BDE) govern absolute selectivity:
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C-I Bond Cleavage: The C-I bond is significantly weaker (~240 kJ/mol) than the C-F bond (~485 kJ/mol). Consequently, the iodine atom acts as a superior leaving group and an exceptional electrophile for Palladium(0)-catalyzed oxidative addition[1].
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Steric Dynamics: The methyl group at the C3 position introduces significant steric hindrance adjacent to the iodine atom. This steric bulk forces incoming transition metal complexes out of the standard aromatic plane. To overcome this and prevent catalyst trapping, the use of sterically demanding ligands (such as N,N-bidentate ligands or Buchwald-type biaryl phosphines) is required to facilitate the reductive elimination step[1].
Catalytic cycle of Pd-mediated cross-coupling for 2-Fluoro-4-iodo-3-methylbenzonitrile.
Self-Validating Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling
To harness the electrophilicity of the iodo substituent, researchers frequently deploy Suzuki-Miyaura cross-coupling. Due to the steric encumbrance of the C3-methyl group, standard protocols often fail. The following step-by-step methodology is engineered as a self-validating system , incorporating internal checks to ensure reaction integrity.
Objective: Coupling of 2-Fluoro-4-iodo-3-methylbenzonitrile with a sterically demanding arylboronic acid.
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Step 1: Reagent Preparation & Rigorous Degassing
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Action: In an oven-dried Schlenk flask, combine 2-Fluoro-4-iodo-3-methylbenzonitrile (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Add an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv) for quantitative NMR/HPLC tracking.
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Causality: Degassing via three freeze-pump-thaw cycles is absolutely critical. Oxygen rapidly degrades the electron-rich Pd(0) active species, leading to palladium black precipitation and immediate reaction failure.
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Step 2: Catalyst & Ligand Introduction
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Action: Under a positive flow of argon, add Pd2(dba)3 (2 mol%) and a bulky biaryl phosphine ligand like SPhos or XPhos (8 mol%). Add anhydrous, degassed Toluene/Water (10:1 v/v).
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Causality: The bulky ligand is required to accelerate reductive elimination in hindered systems. The biphasic solvent system helps dissolve the inorganic base, facilitating the crucial transmetalation step.
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Step 3: Thermal Execution & In-Situ Validation
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Action: Heat the reaction mixture to 90°C.
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Validation Checkpoint: At t=2 hours, extract a 50 µL aliquot, quench with EtOAc, and analyze via HPLC against the internal standard. This self-validating step allows for the calculation of exact conversion rates. If conversion is <95%, the system dictates the injection of an additional 1 mol% of catalyst rather than premature workup.
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Step 4: Workup & Isolation
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Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
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Step-by-step experimental workflow and validation checkpoints for cross-coupling.
Safety, Handling, and Stability Protocols
While 2-Fluoro-4-iodo-3-methylbenzonitrile is stable under standard laboratory conditions, its structural features necessitate specific handling protocols to maintain its 98%+ purity:
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Light Sensitivity: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, generating highly reactive iodine radicals. The compound must be strictly stored in the dark, utilizing amber glass or opaque containers[3].
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Thermal Management: With a flash point of 113°C, the compound poses a moderate fire risk[1]. It should be kept away from strong oxidizing agents and open flames during scaling operations.
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Storage Conditions: Store sealed in a dry environment at room temperature. For long-term archival (months to years), storage at 2-8°C is recommended to completely arrest any latent degradation pathways[3].
References
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Chemikart. "2-Fluoro-4-iodo-3-methylbenzonitrile | ChemScene | Chemikart". Available at:[Link]
